molecular formula C5H3N5 B8592026 Cyanamide, (1-amino-2,2-dicyanoethenyl)- CAS No. 189883-93-0

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Cat. No. B8592026
Key on ui cas rn: 189883-93-0
M. Wt: 133.11 g/mol
InChI Key: UMXIANHOYHXWIQ-UHFFFAOYSA-N
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Patent
US05344955

Procedure details

To a 500 ml flask is charged 13.2 gm (0.2 mole) of malononitrile, 18.2 gm (0.2 mole) of sodium dicyanamide and 80 ml of tetramethylurea. The stirred mixture is heated at 145° C. for 2.5 hours; then cooled to about room temperature. The slurry is diluted with 300 ml 2-butanol and stirred in an ice bath for one hour. The solids are filtered, washed with 50 ml of 2-butanol. The product is dried overnight at 70° C. in a vacuum oven to yield 25.0 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 80.7% pure or a 65.0% yield.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
sodium dicyanamide
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[N-:6]([C:9]#[N:10])[C:7]#[N:8].[Na+].CN(C)C(=O)N(C)C>CC(O)CC>[NH2:8][C:7]([NH:6][C:9]#[N:10])=[C:2]([C:1]#[N:5])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
sodium dicyanamide
Quantity
18.2 g
Type
reactant
Smiles
[N-](C#N)C#N.[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C(N(C)C)=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
stirred in an ice bath for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about room temperature
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with 50 ml of 2-butanol
CUSTOM
Type
CUSTOM
Details
The product is dried overnight at 70° C. in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(=C(C#N)C#N)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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